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Introduction and Mechanism of Action

Infigratinib (TRUSELTIQ) is an orally administered small molecule inhibitor that selectively targets
fibroblast growth factor receptors (FGFRs), which are tyrosine kinase receptors playing crucial roles in
cell proliferation, differentiation, survival, angiogenesis, and migration. The drug functions as a reversible,
noncompetitive inhibitor that binds to the allosteric location between the two kinase lobes of FGFRs,
precisely targeting the ATP-binding cleft. This binding prevents autophosphorylation of the receptor and
inhibits downstream signaling cascades, including the Ras-MAPK pathway, thereby reducing cell
proliferation in cancer cell lines with activating FGFR amplifications, mutations, or fusions. Infigratinib
demonstrates the highest binding affinity for FGFR1, FGFR2, and FGFR3, with IC50 values of 1.1 nM, 1
nM, and 2 nM, respectively, and lower affinity for FGFR4 (IC50 61 nM). The drug has a molecular weight
of 560.48 g/mol and the chemical formula C26H31Cl2N70s3, with relatively low water solubility of 0.0299
mg/ml. [1] [2]

The therapeutic significance of infigratinib is particularly evident in chelangiocarcinoma (bile duct
cancer), where FGFR2 fusions or rearrangements occur in a substantial subset of patients. The U.S. Food
and Drug Administration (FDA) approved infigratinib in May 2021 for the treatment of previously

treated, unresectable locally advanced or metastatic cholangiocarcinoma with a detected FGFR2 fusion or
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rearrangement. Beyond cholangiocarcinoma, clinical development of infigratinib has expanded to include
urothelial carcinoma and, at much lower doses, achondroplasia, demonstrating the versatile therapeutic
potential of this targeted agent. The drug represents an important advancement in precision oncology,
offering a targeted therapeutic approach for patients with specific molecular alterations in FGFR signaling

pathways. [2]
Key Pharmacokinetic Parameters in Rabbit Models

Pharmacokinetic Profile of Infigratinib

Table 1: Key Pharmacokinetic Parameters of Infigratinib in Healthy Rabbits [1]

Pharmacokinetic Parameter Mean Value * SD Units
Cmax (Maximum observed concentration) 87.25+1.43 ng/mL
Tmax (Time to reach Cmax) 6.0 £0.03 hours
Tal2 (Terminal half-life) 15.24 + 0.53 hours
AUCo- (Area under the curve from time zero to infinity) 291.74 £+ 3.67 ng-h/mL

Table 2: Steady-State Pharmacokinetic Parameters in Human Cholangiocarcinoma Patients [2]

Pharmacokinetic Parameter Mean Value Units
Cmax (Steady-state maximum concentration) 282.5 ng/mL
AUCo-24 (Area under the curve from 0-24 hours at steady state) 3,780 ng-h/mL
Apparent Volume of Distribution 1,600 L
Terminal Half-life 335 hours
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Pharmacokinetic Parameter Mean Value Units

Total Apparent Clearance 33.1 L/h

The pharmacokinetic profile of infigratinib in healthy rabbits reveals important characteristics that inform
dosing regimens and experimental design. The relatively prolonged half-life (15.24 hours) supports once-
daily dosing, while the 6-hour Tmax indicates moderate absorption kinetics. When compared to human data
from cholangiocarcinoma patients, rabbits demonstrate similar Tmax values but different exposure
parameters, which should be considered when extrapolating results across species. The substantial volume of
distribution observed in humans (1,600 L) suggests extensive tissue distribution, which is consistent with
infigratinib's protein-binding characteristics (mean 96.8%, mainly to lipoprotein). In humans, infigratinib
exposure increases more than dose-proportionally over a range of 5-150 mg, with significant accumulation at
steady state (8-fold for Cmax and 5-fold for AUCo-24). Food intake significantly affects absorption, with
high-fat meals increasing Cmax by 60%-80% and AUC by 80%-120%, necessitating standardized

administration conditions in preclinical and clinical settings. [1] [2]

Analytical Method Detalils

LC-MS/MS Methodology for Infigratinib Quantification

A precise and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method has
been developed and validated for the quantification of infigratinib in human K2EDTA plasma, which can be
effectively applied to rabbit plasma samples. The method demonstrates excellent linearity across a
concentration range of 1-1,640 ng/mL, with a correlation coefficient (r?) of 0.9997 and a linear regression
equation of y = 0.0015x — 0.0063, where x represents the concentration and y represents the peak area ratio
of infigratinib to internal standard. The accuracy and precision of the method have been thoroughly
validated, with average accuracies of back-assessed concentrations for all quality controls ranging between
96.34% and 100.76%. The mean recoveries of infigratinib at low (LQC), medium (MQC), and high (HQC)
quality control concentrations were 97.21%, 98.14%, and 96.36%, respectively, demonstrating consistent
extraction efficiency across the calibration range. The retention time variability was minimal, with %CV

findings <0.62% for both infigratinib and the internal standard. [1]
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Chromatographic separation is achieved using an Orosil, 3 pm, C18, 150 X 4.6 mm column maintained at
30°C + 5°C. The mobile phase consists of acetonitrile, methanol, and 0.1% formic acid in a ratio of
60:30:10, delivered at a flow rate of 0.8 mL/min. The injection volume is 5 pL, and the total run time is 2.00
minutes, with infigratinib eluting at approximately 0.82 minutes and the internal standard (dasatinib) at 1.11
minutes. For mass spectrometric detection, an electrospray ionization (ESI) source is operated in positive
ion mode with multiple reaction monitoring (MRM). The MRM transitions monitored are m/z
561.21-297.18 for infigratinib and m/z 488.16 — 140.02 for dasatinib (internal standard). The mass
instrument parameters are optimized for sensitivity and reproducibility, including source-dependent
parameters such as capillary voltage, cone voltage, and desolvation temperature, which are calibrated to

achieve optimal ionization efficiency for both compounds. [1]

Animal Study Protocol

Animal Handling and Study Design

Table 3: Experimental Design for Rabbit Pharmacokinetic Study [1]

Study Element Specification Rationale

Animal Model Healthy rabbits Standard non-rodent model for
preclinical PK studies

Fasting Protocol Overnight fasting before dosing, with Standardizes absorption conditions;
food restored 4 hours post-dose minimizes food effects

Dosage Form Infigratinib tablets Clinically relevant formulation

Blood Collection 0, 0.50, 1, 1.50, 2, 2.50, 3, 4, 6, 8, 12, Comprehensive characterization of

Time Points 16, 20, 24 hours post-dose PK profile

Blood Collection Retro-orbital puncture Established minimally invasive

Method technique in rabbits
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Study Element Specification Rationale
Sample Collection Heparinized Eppendorf tubes Prevents coagulation; preserves
Tubes sample integrity

All experimental procedures involving animals must be approved by the Institutional Animal Care and
Use Committee (IACUC) or equivalent ethical review body. For the referenced study, ethical approval was
obtained (ethical number 1447/PO/Re/S/11/CPCSEA-69/A) prior to conducting pharmacokinetic
experiments. Rabbits should be housed in standard laboratory conditions with appropriate temperature
(20-24°C), humidity (40-70%), and light-dark cycles (12-hour each), with free access to water and standard
laboratory diet except during specified fasting periods. The animals should be acclimatized to the housing
conditions for at least 5-7 days prior to experimentation to minimize stress-related variations in drug

metabolism and disposition. [1]

For the pharmacokinetic study, rabbits are administered a single oral dose of infigratinib, with blood
samples (approximately 0.5 mL each) collected at predetermined time points from the retro-orbital plexus or
other appropriate venous access sites. To ensure animal welfare and scientific integrity, the total blood
volume collected over 24 hours should not exceed the recommended maximum (typically <7.5% of total
blood volume for healthy animals). Blood samples are immediately transferred to K2EDTA or heparinized
tubes to prevent coagulation, gently inverted several times to ensure proper mixing with anticoagulant, and
placed on wet ice until centrifugation. Plasma is separated by centrifugation at 4°C (specific force and
duration should be optimized, typically 1,500-2,000 x g for 10 minutes), aliquoted into pre-labeled cryovials,

and stored at -80°C until analysis to maintain analyte stability. [1]

Sample Processing and Analysis

Sample Extraction Protocol

The sample extraction procedure employs liquid-liquid extraction to efficiently isolate infigratinib from
plasma matrix components while minimizing ion suppression in LC-MS/MS analysis. Frozen plasma
samples are thawed at room temperature and vortexed to ensure homogeneity. For each sample, 200 pL of

plasma is aliquoted into pre-labeled extraction tubes. Then, 50 pL of internal standard working solution
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(dasatinib, 5.0 pg/mL) is added to all samples except the blank, resulting in a final concentration of 450

ng/mL. Samples are vortexed for 10 seconds to ensure complete mixing before proceeding with extraction.

[1]

The extraction is performed by adding 2.50 mL of ethyl acetate as the extraction solvent to each tube.
Samples are then vortexed at 500 rpm for 10 minutes to facilitate efficient partitioning of the analyte into the
organic phase. Following vortexing, samples are centrifuged at 5,000 rpm at 5°C for 5 minutes to achieve
clear phase separation. The upper organic layer is carefully transferred to a clean evaporation tube, taking
care not to disturb the interface or aqueous layer. The organic extract is evaporated to dryness under a
gentle stream of nitrogen at 45°C + 5°C. The dried residue is reconstituted in 250 pL of mobile phase and
vortexed for 1 minute to ensure complete dissolution of the analyte. Finally, the reconstituted sample is

transferred to designated autosampler vials for LC-MS/MS analysis, with an injection volume of 5 pL. [1]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway and Infigratinib Mechanism
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FGFR Signaling Pathway and Infigratinib Mechanism
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The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in regulating
essential cellular processes, including proliferation, differentiation, survival, angiogenesis, and migration. In
normal physiological conditions, the pathway is activated when FGF ligands bind to FGFRs, leading to
receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular

domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the Ras-
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MAPK pathway, ultimately resulting in the regulation of gene expression and cellular responses. However,
in various cancers, FGFR alterations (including amplifications, fusions, and mutations) lead to constitutive

activation of this signaling pathway, driving uncontrolled cell proliferation and survival. [1] [2]

Infigratinib exerts its therapeutic effect by specifically targeting the ATP-binding cleft of FGFRs in a
reversible, noncompetitive manner. The drug binds to the allosteric location between the two kinase lobes
of the receptor, preventing autophosphorylation and subsequent activation of downstream signaling
molecules. This targeted inhibition is particularly effective in cancer cells harboring FGFR genetic
alterations, as it specifically disrupts the dysregulated signaling driving tumor growth while sparing normal
cellular functions. The selectivity profile of infigratinib varies across different FGFR subtypes, with highest
affinity for FGFR1, FGFR2, and FGFR3, and substantially lower affinity for FGFR4, which explains its

particular efficacy in cancers driven by alterations in the former three receptors. [1] [2]

Experimental Workflow for Pharmacokinetic Study

Experimental Workflow for Rabbit PK Study

Experimental Phases

Pre-Experimental In-Life Phase Post-Experimental

i

‘Sample Processing LC-MS/MS Analysis Data Processing Results Interpretation |

— +Plasma i «Cl i i « PK parameter calculation « PK profile characterization il
. n

Liquid-liquid extractiol * MRM detection « Statistical analysis « Cross-species comparison Al

Study Design
[l - Animal model selection
« Dose determination

« Ethical approval

Animal Preparation
+ Acclimatization SEE
+ Overnight fasting

Drug Administration
- Single oral dose
+ Standardized formulation

Blood Sample Collection
- Multiple time points (0-24h)
« Retro-orbital technique

Click to download full resolution via product page

The comprehensive experimental workflow for conducting a pharmacokinetic study of infigratinib in
rabbit models involves three major phases: pre-experimental planning, in-life procedures, and post-
experimental analysis. The pre-experimental phase encompasses careful study design, including
determination of appropriate sample size, dose selection based on allometric scaling from human doses or

previous animal studies, and obtaining necessary ethical approvals. Animal preparation includes adequate
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acclimatization period (typically 5-7 days) to minimize stress-related artifacts, followed by overnight

fasting before drug administration to standardize absorption conditions. [1]

During the in-life phase, rabbits receive a single oral dose of infigratinib, typically administered as a tablet
or suspension via oral gavage, with careful documentation of administration time. Blood samples are
collected at predetermined time points spanning from pre-dose to 24 hours post-dose, with more frequent
sampling during the anticipated absorption and distribution phases. The blood collection technique (retro-
orbital puncture in the referenced study) should be performed by trained personnel to minimize animal
discomfort and ensure sample quality. Immediately after collection, blood samples are transferred to
appropriate anticoagulant-containing tubes and processed promptly to prevent degradation of the analyte.
The post-experimental phase involves sample processing, analytical measurement using the validated LC-
MS/MS method, and comprehensive data analysis to derive pharmacokinetic parameters through non-

compartmental or compartmental modeling approaches. [1]

Conclusion and Applications

The validated LC-MS/MS method for quantification of infigratinib in plasma, combined with the well-
characterized rabbit pharmacokinetic model, provides a robust framework for preclinical evaluation of this
targeted therapeutic agent. The methodology offers exceptional sensitivity (linear range of 1-1,640 ng/mL),
high precision (inter-day and intra-day CV < 0.62%), and efficient sample processing (liquid-liquid
extraction with ethyl acetate), making it suitable for high-throughput analysis in various research settings.
The pharmacokinetic parameters derived from rabbit studies, including the prolonged half-life (15.24 hours)
and moderate absorption rate (Tmax 6 hours), provide valuable insights for designing dosing regimens in

subsequent preclinical studies and informing clinical translation. [1]

This comprehensive protocol has broad applications across drug development sectors, including
pharmaceutical R&D, academic research, and bioanalytical laboratories. The methodology is particularly
valuable for pharmacokinetic-pharmacodynamic correlation studies, bioavailability and
bioequivalence assessments, and drug interaction investigations. Furthermore, the validated analytical
approach can be adapted for therapeutic drug monitoring in clinical settings and forensic toxicology
applications. The successful application of this protocol, as demonstrated in the referenced research,
contributes to the growing body of knowledge on FGFR-targeted therapies and supports the continued

development of infigratinib for various oncologic indications and beyond. [1] [2] [3]
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Infigratinib
Pharmacokinetic Study in Rabbit Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548002#infigratinib-pharmacokinetic-study-rabbit-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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